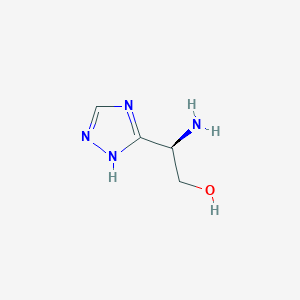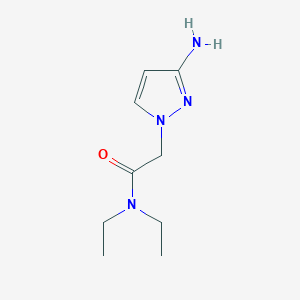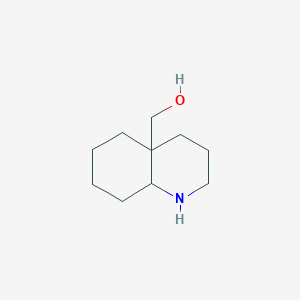
1-(2-(p-Toluenesulphonyloxy)-ethyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that features a 1,2,4-triazole ring and a sulfonate ester group. The presence of the triazole ring makes it a significant compound in medicinal chemistry due to its potential biological activities. The sulfonate ester group adds to its reactivity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1H-1,2,4-triazole with an appropriate sulfonate ester precursor. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Substitution Reactions: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of triazole derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole compounds.
Aplicaciones Científicas De Investigación
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anticancer and antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes like cytochrome P450, where the triazole ring binds to the heme iron, disrupting the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate
- 2-(1H-1,2,4-triazol-1-yl)ethyl 4-chlorobenzene-1-sulfonate
- 2-(1H-1,2,4-triazol-1-yl)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(1H-1,2,4-triazol-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and biological activity. The combination of the triazole ring and the sulfonate ester group also provides a versatile platform for further chemical modifications .
Propiedades
Fórmula molecular |
C11H13N3O3S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
2-(1,2,4-triazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-7-6-14-9-12-8-13-14/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
BFNIGTBWCVMMLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)




![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)

![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)


